

# Application Notes and Protocol for the QuantiChrom™ Indican Assay Kit

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## Compound of Interest

Compound Name: *Indican*

Cat. No.: *B1671873*

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These application notes provide a detailed protocol for the quantitative determination of **indican** (indoxyl sulfate) in urine samples using the QuantiChrom™ **Indican** Assay Kit. This assay is intended for research use only and is suitable for researchers, scientists, and drug development professionals investigating gut dysbiosis, small intestinal bacterial overgrowth (SIBO), and related metabolic conditions.

## Principle

The QuantiChrom™ **Indican** Assay Kit utilizes a colorimetric method for the quantification of **indican**. The assay is based on an improved Curzon and Walsh method where **indican** reacts with a chromogen to produce a colored product.<sup>[1][2]</sup> The intensity of the color, measured at an absorbance of 480nm, is directly proportional to the **indican** concentration in the sample.<sup>[1][3]</sup> This allows for rapid and sensitive quantification.

## Key Features

- **Fast and Sensitive:** The assay can be completed in approximately 10 minutes.<sup>[4]</sup>
- **High-Throughput:** The "mix-incubate-measure" format is amenable to automation for processing a large number of samples.
- **Quantitative Analysis:** Provides a linear detection range of 0.2 to 20 mg/dL (8-800 μmoles/L) of **indican**.

- Sample Type: Validated for use with urine samples from all species.

## Kit Components and Storage

Component	Quantity	Storage Condition
Reagent A	20 mL	-20°C
Reagent B	1.5 mL	-20°C
Standard	1.5 mL	-20°C
Indican Assay Buffer	25 ml	4°C
DMAB (in DMSO)	5 ml	-20°C
Indican Standard (30 mg/ml)	100 µl x 2	-20°C

Note: Reagent A contains hydrochloric acid and should be handled with appropriate personal protective equipment. All kit components should be stored at -20°C upon receipt and protected from light. Avoid multiple freeze-thaw cycles.

## Experimental Protocol

### Reagent Preparation

- Equilibration: Before starting the assay, bring all reagents to room temperature (18-25°C).
- **Indican** Standard Preparation: If using a concentrated standard (e.g., 30 mg/mL), prepare a 100-fold dilution to create a 30 mg/dL working standard solution. For example, add 2 µL of the 30 mg/mL **Indican** Standard stock to 198 µL of dH<sub>2</sub>O and mix well. This diluted standard should be prepared fresh before each assay.

### Sample Preparation

- Urine Collection: Collect urine samples in a sterile container. The first morning urine is often recommended.
- Clarification: Centrifuge the urine samples at 1,000 x g for 15 minutes at 4°C to remove any insoluble particles.

- **Supernatant Collection:** Carefully collect the supernatant for the assay.
- **Dilution:** If the **indican** concentration is expected to be higher than 20 mg/dL, dilute the sample with deionized water and repeat the assay. Remember to multiply the final result by the dilution factor.

## Assay Procedure (96-well plate format)

- **Sample Addition:** Add 50 µL of the prepared urine samples into separate wells of a 96-well clear, flat-bottom plate.
- **Reagent A Addition:** Add 140 µL of Reagent A to each well containing the sample. Tap the plate gently to mix.
- **Initial Absorbance Reading (ODO):** Measure the absorbance at 480nm using a microplate reader. This reading serves as the initial absorbance (ODO).
- **Reagent B Addition:** Add 10 µL of Reagent B to each well. Tap the plate gently to mix.
- **Incubation:** Incubate the plate for 5 minutes at room temperature.
- **Second Absorbance Reading (ODS):** After incubation, read the absorbance at 480nm (ODS).
- **Standard Addition:** Add 10 µL of the provided Standard to each well. Tap the plate gently to mix.
- **Final Incubation:** Incubate for an additional 5 minutes at room temperature.
- **Final Absorbance Reading (ODSTD):** Read the final absorbance at 480nm (ODSTD).

## Data Analysis

The concentration of **indican** in the sample is calculated using the following formula:

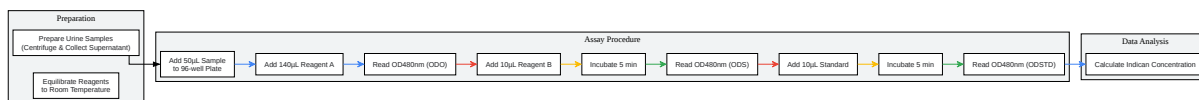
$$\text{Indican (mg/dL)} = [(ODS - ODO) / (ODSTD - ODS)] \times \text{Standard Concentration}$$

Where:

- ODO is the initial absorbance reading.

- ODS is the absorbance reading after the addition of Reagent B.
- ODSTD is the final absorbance reading after the addition of the Standard.
- Standard Concentration is the concentration of the provided standard.

## Experimental Workflow Diagram



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Caption: Workflow for the QuantiChrom™ **Indican** Assay Kit.

## Quantitative Data Summary

Parameter	Value
Linear Detection Range	0.2 - 20 mg/dL
(8 - 800 µmoles/L)	
Detection Limit	0.2 mg/dL
Assay Time	~10 minutes
Absorbance Wavelength	480nm
Sample Volume	50 µL
Incubation Time 1	5 minutes
Incubation Time 2	5 minutes

## Troubleshooting

Issue	Possible Cause	Solution
Low Signal	- Reagents not at room temperature- Incorrect incubation time- Expired reagents	- Ensure all reagents are equilibrated to room temperature before use.- Adhere strictly to the incubation times.- Check the expiration date of the kit.
High Background	- Contaminated reagents or samples- Insufficient centrifugation of samples	- Use fresh, sterile pipette tips for each reagent and sample.- Ensure urine samples are properly centrifuged to remove particulates.
Inconsistent Results	- Pipetting errors- Bubbles in wells- Plate reader not calibrated	- Use calibrated pipettes and ensure accurate dispensing.- Avoid introducing bubbles into the wells.- Ensure the plate reader is functioning correctly and calibrated.
Calculated concentration > 20 mg/dL	- Indican concentration is above the linear range	- Dilute the urine sample in deionized water and repeat the assay. Multiply the result by the dilution factor.

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## References

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